molecular formula C21H42O2 B13949288 4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane CAS No. 56599-78-1

4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane

Cat. No.: B13949288
CAS No.: 56599-78-1
M. Wt: 326.6 g/mol
InChI Key: VHHXANUVXLUOHV-UHFFFAOYSA-N
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Description

4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane is an organic compound with the molecular formula C21H42O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with ethyl, methyl, and pentadecyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane typically involves the reaction of a suitable aldehyde or ketone with a diol under acidic conditions. One common method is the acid-catalyzed cyclization of 4-ethyl-4-methyl-2-pentadecyl-1,3-diol with an aldehyde or ketone. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce diols .

Scientific Research Applications

4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-pentadecyl-1,3-dioxolane
  • 2-Ethyl-4-methyl-1,3-dioxolane
  • 1,3-Dioxolane, 4-ethyl-4-methyl-2-pentadecyl-

Uniqueness

4-Ethyl-4-methyl-2-pentadecyl-1,3-dioxolane is unique due to its specific substitution pattern on the dioxolane ring. The presence of ethyl, methyl, and pentadecyl groups imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

56599-78-1

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

4-ethyl-4-methyl-2-pentadecyl-1,3-dioxolane

InChI

InChI=1S/C21H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-20-22-19-21(3,5-2)23-20/h20H,4-19H2,1-3H3

InChI Key

VHHXANUVXLUOHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1OCC(O1)(C)CC

Origin of Product

United States

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